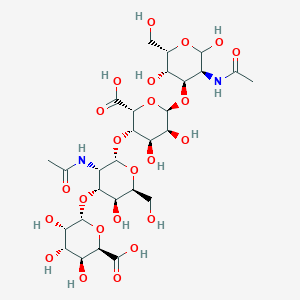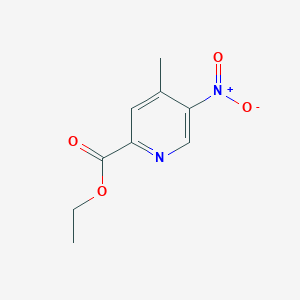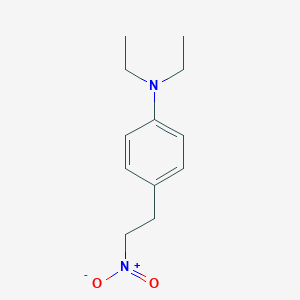
(1-(4-Diethylamino)phenyl)-2-nitroethane
Vue d'ensemble
Description
The compound 1-(4-(Diethylamino)phenyl)ethanone is a derivative of diethylamino phenyl compounds . It has a molecular weight of 191.27 . It’s stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of related compounds such as (E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone has been reported . This compound was synthesized by the condensation of corresponding aldehydes and amines .Molecular Structure Analysis
The Schiff base compound (E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone has been characterized by IR, UV–Vis, and 1H and 13C NMR techniques . Calculated results reveal that its enol form is more stable than its keto form .Chemical Reactions Analysis
While specific chemical reactions involving “(1-(4-Diethylamino)phenyl)-2-nitroethane” are not available, related compounds like (E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone exhibit interesting photochromic and thermochromic features in the solid state . These features are caused by an intramolecular proton transfer associated with a change in π-electron configuration from the hydroxyl O atom to the imine N atom .Safety And Hazards
Orientations Futures
Future research could focus on the optoelectronic properties of related compounds like tris[4-(diethylamino)phenyl]amine (TDAPA) for different solvents and molarities . TDAPA organic material is suitable for optoelectronic devices and applications such as metal–organic semiconductor diodes due to the appropriate properties .
Propriétés
IUPAC Name |
N,N-diethyl-4-(2-nitroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-13(4-2)12-7-5-11(6-8-12)9-10-14(15)16/h5-8H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIAEFBCEPNSDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Diethylamino)phenyl)-2-nitroethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B1437044.png)




![1-[2-(3,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B1437054.png)
![6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol](/img/structure/B1437055.png)
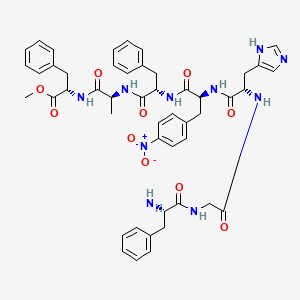
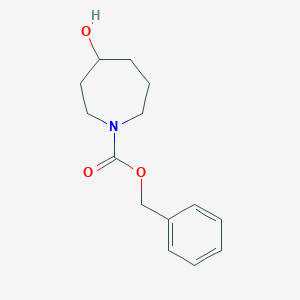
![tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1437059.png)
